1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorobenzyl group, a pyrrolidinylsulfonyl group, and a pyrazole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole core.
Sulfonylation: The pyrrolidinylsulfonyl group is introduced through a sulfonylation reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride in the presence of a base.
Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides and Thiols: From reduction reactions.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Carboxylate Salts: From hydrolysis reactions.
Scientific Research Applications
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
1-(4-methylbenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a methyl group instead of fluorine.
1-(4-nitrobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a nitro group instead of fluorine.
Uniqueness
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c16-12-5-3-11(4-6-12)9-18-10-13(15(20)21)14(17-18)24(22,23)19-7-1-2-8-19/h3-6,10H,1-2,7-9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNCLWRDBZFNOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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